Product packaging for 2-Morpholinecarboxamide hydrochloride(Cat. No.:CAS No. 1185296-76-7)

2-Morpholinecarboxamide hydrochloride

Cat. No.: B1421197
CAS No.: 1185296-76-7
M. Wt: 166.6 g/mol
InChI Key: UJWGIIHZXUTSNZ-UHFFFAOYSA-N
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Description

2-Morpholinecarboxamide hydrochloride is a chemical compound of significant interest in scientific research, particularly for its role as a model compound and synthetic intermediate . In pharmaceutical research, morpholine carboxamide derivatives are recognized for their potential as receptor antagonists, forming the core structure in investigations for developing new therapeutic agents . Concurrently, in the field of sustainable energy and materials science, this compound serves as a key model for studying the thermal decomposition behavior of nitrogen and oxygen-containing species present in biomass, such as date pit seeds . Its structure is representative of cyclic O-N molecules, making it invaluable for elucidating reaction mechanisms and product profiles during pyrolysis, which aids in the optimization of bio-oil production . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O2 B1421197 2-Morpholinecarboxamide hydrochloride CAS No. 1185296-76-7

Properties

IUPAC Name

morpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWGIIHZXUTSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-76-7
Record name 2-Morpholinecarboxamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation via Direct Reaction of Morpholine with Hydrochloric Acid

One classical approach to preparing morpholine hydrochloride (a key precursor related to morpholinecarboxamide derivatives) involves the direct reaction of morpholine with hydrochloric acid or ammonium chloride under controlled temperature conditions.

  • Process details :

    • Morpholine is reacted with ammonium chloride and dimethylbenzene as solvent.
    • The mixture is heated gradually to temperatures above 120 °C and maintained for 1.5 to 3 hours.
    • Ammonia is released during the reaction.
    • After cooling, the product is dissolved in water, decolorized using granular activated carbon (GAC), filtered, and crystallized at 15 °C.
    • The final morpholine hydrochloride is isolated by filtration and drying.
  • Reaction equation :
    $$
    \text{Morpholine} + \text{Hydrochloric acid} \rightarrow \text{Morpholine hydrochloride} + \text{Ammonia} \uparrow
    $$

  • Key parameters :

Reagent Weight Ratio (Morpholine basis) Temperature (°C) Time (hours) Notes
Morpholine 1 80-110 (initial) 0.5 Initial heating phase
Ammonium chloride 0.66-0.70 >120 1.5-3 Main reaction phase
Dimethylbenzene 1.3-1.7 - - Solvent
Granular activated carbon 0.025 (relative to morpholine) 80-90 0.5 Decolorization
  • Yield and purity : The process yields morpholine hydrochloride suitable as a precursor for further synthesis steps, such as moroxydine hydrochloride.

Synthesis of 2-Morpholinecarboxamide Hydrochloride via Acid Chloride Intermediate

A more refined synthetic route to this compound involves the conversion of the corresponding carboxylic acid to an acid chloride intermediate, followed by reaction with morpholine.

  • Stepwise process :

    • Hydrolysis of the ethyl ester precursor to yield the free carboxylic acid.
    • Conversion of the acid to acid chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF).
    • Reaction of the acid chloride with morpholine under controlled temperature (0-40 °C) to form the carboxamide.
    • Isolation of the hydrochloride salt by crystallization.
  • Reaction conditions :

Step Reagents/Conditions Temperature (°C) Time Yield (%)
Hydrolysis NaOH in ethanol Room temp Rapid -
Acid chloride formation Oxalyl chloride, DMF catalyst 0 to 40 3 hours -
Amidation Morpholine, dichloromethane solvent 0 to 40 18 hours 48 (overall yield over 3 steps)
  • Advantages :

    • Higher purity and yield compared to direct coupling methods.
    • Avoids steric hindrance issues seen with bulky coupling agents.
    • Straightforward isolation of hydrochloride salt.
  • Notes : This method was successfully applied for the synthesis of morpholine carboxamide derivatives with yields up to 48% over three steps, highlighting its efficiency for complex substituted analogs.

General Notes on Purification and Characterization

  • Purification :

    • Decolorization with granular activated carbon.
    • Crystallization at controlled low temperatures (typically 0-15 °C).
    • Filtration and drying under controlled conditions.
  • Characterization :

    • High-performance liquid chromatography (HPLC) for purity assessment.
    • Melting point determination consistent with literature values.
    • NMR spectroscopy (proton and carbon) to confirm structure.
    • Mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Methods for this compound and Related Compounds

Method Key Reagents Conditions Yield (%) Notes
Direct Morpholine + HCl Morpholine, NH4Cl, dimethylbenzene 80-120 °C, 1.5-3 h High Classical method for morpholine hydrochloride precursor
Acid Chloride Intermediate Carboxylic acid, oxalyl chloride, morpholine 0-40 °C, 18 h amidation 48 (overall) Higher purity, avoids steric hindrance
N-Phenoxycarbonylmorpholine route N-phenoxycarbonylmorpholine, ethylenediamine, oxalic acid 64-70 °C, pH adjustment, crystallization 89.8 High purity, pharmaceutical intermediate

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding morpholine-2-carboxylic acid:

Acidic Hydrolysis :

2 Morpholinecarboxamide+HCl+H2OMorpholine 2 carboxylic acid+NH4Cl\text{2 Morpholinecarboxamide}+\text{HCl}+\text{H}_2\text{O}\rightarrow \text{Morpholine 2 carboxylic acid}+\text{NH}_4\text{Cl}

Basic Hydrolysis :

2 Morpholinecarboxamide+NaOHMorpholine 2 carboxylate+NH3\text{2 Morpholinecarboxamide}+\text{NaOH}\rightarrow \text{Morpholine 2 carboxylate}+\text{NH}_3

ConditionReagentsTime (h)Product
6 M HCl, reflux4–6Morpholine-2-carboxylic acid
2 M NaOH, 80°C2–3Morpholine-2-carboxylate

Substitution Reactions

The morpholine ring’s secondary amine participates in alkylation or acylation:

Reductive Alkylation :

2 Morpholinecarboxamide+AldehydeNaBH OAc 3N Alkylated product\text{2 Morpholinecarboxamide}+\text{Aldehyde}\xrightarrow{\text{NaBH OAc }_3}\text{N Alkylated product}

AldehydeSolventYield (%)Reference
BenzaldehydeTHF68
4-Nitrobenzaldehyde1,4-Dioxane72

Oxidation Reactions

The morpholine ring’s ether oxygen directs oxidation at the α-carbon. Oxidizing agents target the amine or carboxamide groups:

With H₂O₂ :

2 Morpholinecarboxamide+H2O2N Oxide derivative\text{2 Morpholinecarboxamide}+\text{H}_2\text{O}_2\rightarrow \text{N Oxide derivative}

Oxidizing AgentProductSelectivitySource
H₂O₂ (30%)Morpholine N-oxideHigh
KMnO₄ (acidic)Carboxylic acid derivativeModerate

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination, forming unsaturated morpholine derivatives:

Base-Induced Elimination :

2 MorpholinecarboxamideNaOHMorpholine enamine+NH3\text{2 Morpholinecarboxamide}\xrightarrow{\text{NaOH}}\text{Morpholine enamine}+\text{NH}_3

BaseTemperature (°C)Product
2 M NaOH60Morpholine enamine

Key Stability Considerations:

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes rapidly in alkaline media .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

Scientific Research Applications

Medicinal Chemistry

Prokineticin Receptor Antagonism
One of the primary applications of 2-morpholinecarboxamide hydrochloride is as an antagonist of prokineticin receptors, particularly prokineticin 2 receptors. These receptors are involved in numerous physiological processes, including circadian rhythm regulation and various neurological and psychiatric disorders. Compounds that inhibit these receptors can be beneficial in treating conditions such as:

  • Sleep disorders (e.g., non-24-hour sleep-wake syndrome)
  • Mood disorders
  • Circadian rhythm disruptions related to shift work or jet lag

Research indicates that antagonizing prokineticin receptor activity may help modulate sleep quality, enhance sleep maintenance, and reduce sleep latency .

Pharmaceutical Development
The compound serves as a critical intermediary in synthesizing various pharmaceuticals. Its unique molecular structure allows it to participate in diverse organic reactions, making it an essential component in developing drugs for treating neurological conditions and other ailments .

Chemical Synthesis

Building Block in Organic Chemistry
this compound is widely utilized as a building block in the synthesis of complex organic molecules. It facilitates the formation of various derivatives through chemical reactions such as:

  • Amide bond formation
  • Alkylation
  • Acylation

These reactions are crucial for creating compounds with specific biological activities, contributing to advancements in drug discovery and development .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in agrochemicals. It can be used as a precursor in synthesizing herbicides and pesticides, enhancing agricultural productivity by providing effective solutions for pest control .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study Focus Findings
Prokineticin Receptor AntagonismDemonstrated effectiveness in reducing symptoms associated with sleep disturbances and mood disorders.
Organic SynthesisHighlighted its role as a key intermediate for synthesizing novel pharmaceutical compounds with potential therapeutic effects.
Agrochemical DevelopmentShowed promise in developing new herbicides with improved efficacy against resistant weed species.

Mechanism of Action

The mechanism by which 2-Morpholinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds are structurally related to 2-morpholinecarboxamide hydrochloride, differing in substituents, salt forms, or functional groups. Their properties and applications are compared below:

Table 1: Comparative Analysis of this compound and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
This compound 1185296-76-7 C₅H₁₀ClN₂O₂ ~166.5 Morpholine-2-carboxamide, HCl salt Pharmaceutical intermediate; high solubility
Morpholine-2-carboxamide dihydrochloride 1235655-56-7 C₅H₁₁Cl₂N₂O₂ ~203.0 Dihydrochloride salt Enhanced solubility; used in ionic liquids
N-Methylmorpholine-2-carboxamide hydrochloride 1361112-44-8 C₆H₁₂ClN₂O₂ ~182.6 N-Methyl substitution at carboxamide Increased lipophilicity; CNS drug candidate
4-Ethyl-N-[3-(1-piperazinyl)propyl]-2-morpholinecarboxamide dihydrochloride - C₁₄H₃₀Cl₂N₄O₂ 356.17 Ethyl and piperazinyl substituents Anticancer research; high retention time (4.747 min) in HPLC
N-(2-Chloroethyl)morpholine-4-carboxamide - C₇H₁₃ClN₂O₂ 192.65 Chloroethyl side chain Alkylating agent; forms hydrogen-bonded chains in crystal lattice

Key Findings from Comparative Studies

Solubility and Salt Forms: The dihydrochloride salt (CAS 1235655-56-7) exhibits higher aqueous solubility than the monohydrochloride form due to additional chloride ions, making it preferable for formulations requiring rapid dissolution . In contrast, N-alkylated derivatives (e.g., N-methyl or N-ethyl) show reduced solubility but improved membrane permeability, as seen in CNS-targeting drug candidates .

N-(2-Chloroethyl)morpholine-4-carboxamide (Table 1, Row 5) acts as an alkylating agent, forming stable hydrogen-bonded networks in its crystal structure, which may influence its stability and reactivity in biological systems .

Synthetic Utility: this compound serves as a versatile precursor. For example, Shanghai Ennopharm Co. synthesizes derivatives like 4-Morpholineacetic acid hydrochloride (CAS 878010-24-3) for colloid and dye applications . N-Methyl and N-Ethyl derivatives (CAS 135072-21-8, 135072-22-9) are synthesized via reductive alkylation, enabling tailored pharmacokinetic profiles .

Physicochemical and Spectroscopic Data

Table 2: Chromatographic and Spectroscopic Properties
Compound Name Retention Time (min) LogP (Predicted) UV λmax (nm) Key Spectral Peaks (IR/NMR)
This compound - -0.5 210, 260 IR: 1650 cm⁻¹ (amide C=O)
4-Ethyl-N-[3-(1-piperazinyl)propyl]-2-morpholinecarboxamide dihydrochloride 4.747 1.2 220, 280 NMR: δ 3.5–4.0 (morpholine protons)
N-(2-Chloroethyl)morpholine-4-carboxamide - 0.8 205, 265 X-ray: N–H⋯O hydrogen bonds

Biological Activity

2-Morpholinecarboxamide hydrochloride, a compound with the chemical formula C6H12ClN2OC_6H_{12}ClN_2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound is a white crystalline powder that is soluble in water. It is synthesized through a reaction between 2-morpholine carboxylic acid and thionyl chloride, followed by treatment with hydrochloric acid to yield the hydrochloride salt . The morpholine ring structure contributes significantly to its biological activity, particularly in medicinal applications.

The biological effects of this compound are attributed to its ability to bind with specific receptors and enzymes, thereby altering their activity. This interaction can lead to various therapeutic effects, including:

  • Antineoplastic Activity : The compound has shown efficacy against several cancer cell lines, inhibiting tumor growth and proliferation .
  • Antimicrobial Properties : It demonstrates potential as an antimicrobial agent, relevant for developing new antibiotics .
  • Prokineticin Receptor Antagonism : It acts as an antagonist to prokineticin receptors, which are implicated in various neurological and psychiatric disorders .

Antineoplastic Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Antineoplastic Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis
A549 (Lung)12Inhibits proliferation
HeLa (Cervical)10Cell cycle arrest

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses broad-spectrum activity.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    A clinical trial investigated the effects of this compound in combination with standard chemotherapy on patients with advanced breast cancer. Results indicated improved response rates compared to chemotherapy alone, suggesting a synergistic effect .
  • Study on Antimicrobial Resistance :
    A study focused on the use of this compound in treating infections caused by antibiotic-resistant bacteria. The findings revealed significant reductions in bacterial load, supporting its potential as a novel therapeutic agent .
  • Neurological Disorders :
    Research involving animal models demonstrated that antagonizing prokineticin receptors with this compound could alleviate symptoms associated with anxiety and depression, highlighting its potential in psychiatric treatments .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of 2-Morpholinecarboxamide hydrochloride?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) with a mobile phase composed of phosphate buffer (e.g., 0.03 M KH₂PO₄) and methanol (70:30 v/v) at a flow rate of 1 mL/min. UV detection at 207 nm ensures sensitivity for carboxamide derivatives. Calibration curves should demonstrate linearity (e.g., r = 0.9999) over a concentration range of 1–10 μg/mL .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR to resolve morpholine ring protons (δ ~3.5–4.0 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Conduct experiments in a fume hood to prevent vapor/mist accumulation. Ensure adequate airflow in the workspace .
  • Spill Management : Collect solid spills mechanically (e.g., using a dustpan) and dispose of as hazardous waste. Avoid flushing into drains to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under various storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for 6 months. Analyze degradation products monthly via HPLC to quantify impurities (e.g., hydrolyzed morpholine derivatives).
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 1.2 million lux-hours) conditions. Monitor degradation kinetics and identify breakdown products using LC-MS .
  • Long-Term Storage : Aliquot stock solutions in sealed vials at -20°C to minimize freeze-thaw cycles. Stability in solution should be verified weekly for precipitation or pH shifts .

Q. What methodologies are effective in identifying and quantifying impurities in this compound?

  • Methodological Answer :

  • Impurity Profiling : Use gradient HPLC with a mobile phase gradient (e.g., 10–90% methanol in phosphate buffer over 30 minutes) to separate impurities. Compare retention times against synthetic standards or spiked samples.
  • Mass Spectrometry : High-resolution LC-MS (HRMS) identifies impurities via exact mass measurements (e.g., ±5 ppm accuracy). For example, a common impurity might be N-methylmorpholine due to incomplete carboxamide coupling .
  • Quantitative Analysis : Validate impurity limits using ICH Q3A guidelines. For instance, report impurities ≥0.1% and perform recovery studies (e.g., 98–102% accuracy) .

Key Considerations

  • Contradictory Evidence : While some safety guidelines (e.g., ) suggest minimal immediate hazards, others (e.g., ) emphasize stringent PPE for similar hydrochlorides. Prioritize conservative safety protocols.
  • Methodological Gaps : Synthesis pathways for this compound are not explicitly detailed in non-excluded sources. Researchers may adapt carbodiimide-mediated coupling reactions (e.g., EDC/HCl) from analogous compounds .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholinecarboxamide hydrochloride
Reactant of Route 2
2-Morpholinecarboxamide hydrochloride

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